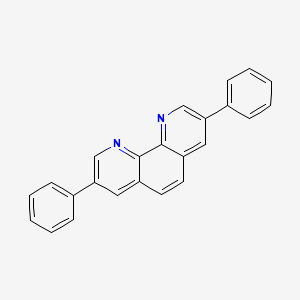

3,8-Diphenyl-1,10-phenanthroline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C24H16N2 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

3,8-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-13-19-11-12-20-14-22(18-9-5-2-6-10-18)16-26-24(20)23(19)25-15-21/h1-16H |

Clé InChI |

XSLKUWOISFOCKV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CC=C5 |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3,8 Diphenyl 1,10 Phenanthroline

Synthetic Routes to 3,8-Dibromo-1,10-phenanthroline (B9566) as a Key Intermediate

The creation of 3,8-dibromo-1,10-phenanthroline is a critical first step. Due to the π-deficient nature of the 1,10-phenanthroline (B135089) ring system, direct electrophilic substitution, such as bromination, can be challenging and often requires harsh conditions or specific catalytic activation to achieve the desired regioselectivity and yield. publish.csiro.auresearchgate.net

Direct bromination of 1,10-phenanthroline with elemental bromine (Br₂) can be facilitated in the presence of specific reagents to yield 3,8-dibromo-1,10-phenanthroline. cdnsciencepub.comresearchgate.net One established method involves reacting 1,10-phenanthroline with Br₂ in a medium containing sulfur monochloride (S₂Cl₂) and pyridine (B92270). cdnsciencepub.comresearchgate.net This approach provides a smoother pathway to the desired symmetrically substituted product in good yield. cdnsciencepub.comresearchgate.net

Historically, the synthesis of bromo-derivatives of 1,10-phenanthroline often involved the multi-step and arduous Skraup synthesis, which utilizes toxic arsenic-based reagents and generates significant waste. publish.csiro.auresearchgate.netgoogle.com The development of direct bromination methods represents a significant improvement in efficiency and environmental consideration.

To improve the efficiency and selectivity of the bromination process, various catalysts have been investigated. Sulfur dichloride (SCl₂) has emerged as a crucial and effective catalyst for the bromination of 1,10-phenanthroline. publish.csiro.auresearchgate.netdntb.gov.ua When 1,10-phenanthroline monohydrate is brominated in the presence of SCl₂ and pyridine, it can lead to a range of brominated products, including the desired 3,8-dibromo-1,10-phenanthroline. publish.csiro.auresearchgate.netdntb.gov.ua

SCl₂ acts as a medium-strength Lewis acid, which is more effective for producing highly brominated materials compared to weaker catalysts like sulfur chloride (S₂Cl₂). publish.csiro.au The reaction conditions, such as the specific catalyst and temperature, can be tuned to favor the formation of different brominated isomers. publish.csiro.auresearchgate.net For instance, while S₂Cl₂ can be used to produce 3,8-dibromo-1,10-phenanthroline, SCl₂ is necessary for the synthesis of more highly substituted phenanthrolines like 3,5,8-tribromo- and 3,5,6,8-tetrabromo-1,10-phenanthroline. publish.csiro.au

| Catalyst | Key Products | Notes | Reference |

|---|---|---|---|

| Sulfur Monochloride (S₂Cl₂) | 3,8-dibromo-1,10-phenanthroline | Considered a weaker bromination catalyst. publish.csiro.au Proceeds smoothly in the presence of pyridine to give the product in good yield. cdnsciencepub.comresearchgate.net | publish.csiro.aucdnsciencepub.comresearchgate.net |

| Sulfur Dichloride (SCl₂) | 3,8-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, 3,5,6,8-tetrabromo-1,10-phenanthroline | A more efficient, medium-strength Lewis acid catalyst. publish.csiro.audntb.gov.ua Crucial for obtaining highly brominated products. publish.csiro.auresearchgate.net | publish.csiro.auresearchgate.netdntb.gov.ua |

Introduction of Phenyl Moieties at the 3,8-Positions

With the 3,8-dibromo-1,10-phenanthroline intermediate in hand, the phenyl groups are introduced via carbon-carbon bond-forming reactions, most commonly through transition-metal-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds and are widely employed in the synthesis of aryl-substituted phenanthrolines. researchgate.net These methods offer a versatile and efficient route to connect phenyl groups to the phenanthroline backbone at the brominated positions.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and commonly used method for the synthesis of 3,8-diphenyl-1,10-phenanthroline. This reaction involves the coupling of 3,8-dibromo-1,10-phenanthroline with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. jcchems.comuwindsor.ca

A typical procedure involves reacting 3,8-dibromo-1,10-phenanthroline with phenylboronic acid using a catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). jcchems.comuwindsor.ca This reaction provides the target 3,8-diaryl-1,10-phenanthroline molecules in good yields. jcchems.com The Suzuki-Miyaura reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. tcichemicals.com

| Arylboronic Acid | Product | Catalyst | Reference |

|---|---|---|---|

| Phenylboronic acid | This compound | [Pd(PPh₃)₄] | jcchems.comuwindsor.ca |

| Naphthalen-1-ylboronic acid | 3,8-Di(naphthalen-1-yl)-1,10-phenanthroline | [Pd(PPh₃)₄] | jcchems.com |

| Naphthalen-2-ylboronic acid | 3,8-Di(naphthalen-2-yl)-1,10-phenanthroline | [Pd(PPh₃)₄] | jcchems.com |

| Anthracen-9-ylboronic acid | 3,8-Di(anthracen-9-yl)-1,10-phenanthroline | [Pd(PPh₃)₄] | jcchems.com |

| Pyren-1-ylboronic acid | 3,8-Di(pyren-1-yl)-1,10-phenanthroline | [Pd(PPh₃)₄] | jcchems.com |

Palladium-catalyzed cross-coupling reactions between 3,8-dibromo-1,10-phenanthroline and substituted phenylacetylenes provide another route to highly conjugated phenanthroline-based systems. researchgate.net While the Sonogashira coupling is a common method for coupling aryl halides with terminal alkynes, it can lead to polymerization when using bifunctional reactants like 3,8-dibromo-1,10-phenanthroline, particularly due to the presence of copper catalysts that promote homocoupling. nasa.govnasa.gov

An alternative that avoids this issue is a modified Suzuki-Miyaura protocol for alkynes. nasa.govnasa.gov This method involves the quantitative formation of an alkynyl anion from the terminal alkyne using a strong base. This anion is then activated with a borane (B79455) reagent (e.g., B-methoxy-9-BBN) to form a stable borate (B1201080) complex, which subsequently reacts with the 3,8-dibromo-1,10-phenanthroline in the presence of a palladium catalyst. nasa.govnasa.gov This copper-free approach successfully prevents polymerization and allows for the efficient synthesis of 3,8-bis(phenylethynyl)-1,10-phenanthroline (B8224571) derivatives. nasa.govnasa.gov

Direct Arylation Approaches via Oxidative C-H/C-H Cross-Coupling

A concise and efficient method for the synthesis of this compound involves the direct arylation of the 1,10-phenanthroline core through an oxidative C-H/C-H cross-coupling reaction. This approach is advantageous as it avoids the pre-functionalization of the phenanthroline starting material, thereby reducing the number of synthetic steps. rsc.orgnih.gov

The reaction typically employs a palladium catalyst to facilitate the coupling of the C-H bonds of the phenanthroline at the 3- and 8-positions with the C-H bonds of benzene. While specific reaction conditions can vary, a common protocol involves heating 1,10-phenanthroline with a suitable palladium salt, such as palladium(II) acetate, in the presence of an oxidant and an acid.

A notable development in this area is the demonstration that this compound itself can act as a competent ligand in promoting transition-metal-free direct arylation reactions, highlighting its potential role in autocatalytic processes. rsc.orgnih.gov

Further Chemical Derivatization and Polymerization of this compound

The this compound scaffold serves as a versatile platform for the development of more complex chemical structures, including further functionalized molecules and conjugated polymers.

Strategies for Additional Functionalization at Other Positions of the Phenanthroline Core

While the phenyl groups at the 3- and 8-positions are the defining features of this compound, the remaining positions on the phenanthroline core (2, 4, 5, 6, 7, and 9) are amenable to further functionalization. These modifications can be used to tune the electronic properties, solubility, and coordinating ability of the molecule.

Common strategies for functionalizing the 1,10-phenanthroline core, which can be adapted for this compound, include:

Electrophilic Aromatic Substitution: Reactions such as nitration and halogenation can introduce functional groups at specific positions, guided by the directing effects of the existing phenyl and pyridine rings. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The introduction of strong nucleophiles can lead to the substitution of hydrogen or other leaving groups on the phenanthroline ring, particularly when the ring is activated by coordination to a metal center. researchgate.net

Oxidative C-H Functionalization: Direct C-H functionalization methods can be employed to introduce a variety of functional groups, including amides, at various positions on the phenanthroline core. acs.org

These functionalization strategies open avenues for creating tailored ligands for specific applications in catalysis, sensing, and materials science.

Controlled Polymerization into π-Conjugated Poly(1,10-phenanthroline-3,8-diyl) Systems

The creation of π-conjugated polymers based on the 1,10-phenanthroline unit is a significant area of research due to their potential applications in organic electronics and optoelectronics. The typical route to poly(1,10-phenanthroline-3,8-diyl) involves the organometallic polycondensation of 3,8-dihalo-1,10-phenanthroline monomers. researchgate.netelsevierpure.comresearchgate.net

This polymerization is commonly achieved using a zerovalent nickel complex, which facilitates the dehalogenative coupling of the monomers to form the polymer chain. The resulting poly(1,10-phenanthroline-3,8-diyl) (PPhen) is a rigid, π-conjugated polymer. researchgate.netelsevierpure.com

While the direct polymerization of this compound via C-H activation is not as established, the synthesis of monomers derived from this compound, for instance, by introducing polymerizable groups on the phenyl rings, could offer a pathway to novel π-conjugated polymers with tailored properties. The phenyl substituents would be expected to influence the solubility, processability, and solid-state packing of the resulting polymers.

| Polymerization Method | Monomer | Catalyst/Reagent | Resulting Polymer |

| Organometallic Polycondensation | 3,8-dibromo-1,10-phenanthroline | Zerovalent Nickel Complex | Poly(1,10-phenanthroline-3,8-diyl) |

Construction of Complex Polyfunctional Molecular Architectures

The rigid, chelating nature of the 1,10-phenanthroline core, combined with the steric and electronic influence of the 3,8-diphenyl substituents, makes this molecule an excellent building block for the construction of complex molecular architectures. These can range from discrete supramolecular assemblies to extended coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

Supramolecular Assemblies: Through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination, this compound can self-assemble into well-defined, higher-order structures. The phenyl groups can play a crucial role in directing the self-assembly process and influencing the final architecture. researchgate.net

The ability to further functionalize the this compound unit, as discussed in section 2.3.1, provides an additional layer of control in the design and synthesis of these complex architectures, allowing for the fine-tuning of their properties and functions.

Coordination Chemistry and Metal Complexes of 3,8 Diphenyl 1,10 Phenanthroline

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3,8-diphenyl-1,10-phenanthroline typically starts with the synthesis of the ligand itself. A common route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between 3,8-dibromo-1,10-phenanthroline (B9566) and phenylboronic acid. researchgate.net The resulting ligand can then be reacted with a suitable metal salt to form the desired complex.

Ruthenium(II) polypyridyl complexes are of great interest due to their rich photochemical and electrochemical properties. The synthesis of a Ruthenium(II) complex with this compound generally follows established procedures for related compounds.

A typical synthesis involves reacting a precursor like [Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine) with one equivalent of the this compound ligand in a suitable solvent, often a water/ethanol mixture, under reflux. nih.gov The chloride ligands are displaced by the bidentate phenanthroline ligand to form the heteroleptic complex, [Ru(bpy)2(this compound)]2+. The product is typically isolated as a hexafluorophosphate (B91526) (PF6⁻) salt by adding ammonium (B1175870) hexafluorophosphate to the reaction mixture, followed by purification using column chromatography on alumina. nih.gov

Characterization of these complexes relies on several spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its coordination to the metal.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the mass of the complex cation. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra show characteristic bands, including π-π* transitions within the ligands and the important metal-to-ligand charge transfer (MLCT) bands in the visible region. researchgate.net

Electrochemistry: Techniques like cyclic voltammetry are used to study the redox properties of the complexes, revealing the potentials for both metal-centered and ligand-centered electron transfer processes. researchgate.netrsc.org

Research on related 3,8-disubstituted phenanthroline Ru(II) complexes shows that the substituents strongly affect the emission maxima and quantum yields. rsc.org

Copper(I) complexes with phenanthroline ligands are known for their interesting photoluminescent properties, which are highly sensitive to the steric environment around the metal center. The synthesis of a [Cu(this compound)2]+ type complex would typically involve the reaction of two equivalents of the ligand with a copper(I) source, such as [Cu(CH3CN)4]BF4 or [Cu(CH3CN)4]PF6, in a solvent like dichloromethane (B109758) or acetonitrile. eco-vector.com

The bulky phenyl groups at the 3 and 8 positions would enforce a distorted tetrahedral geometry around the Cu(I) center, which is typical for such complexes. acs.org This geometry is crucial for their luminescent properties, as it disfavors the flattening that can occur in the excited state, a process that often leads to non-radiative decay.

Characterization methods for these copper(I) complexes include:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and angles, confirming the distorted tetrahedral environment of the Cu(I) ion. eco-vector.com

NMR Spectroscopy: ¹H NMR is used to characterize the complex in solution.

UV-Vis and Luminescence Spectroscopy: These techniques are vital for studying the photophysical properties. The absorption spectra show MLCT bands, and the emission spectra reveal the luminescent behavior of the complexes. The position and intensity of the emission are highly dependent on the rigidity of the complex and the steric hindrance provided by the ligands. sci-hub.seeco-vector.com

Lanthanide Complexes, including Europium(III)

The synthesis of lanthanide complexes with 1,10-phenanthroline (B135089) (phen) and its derivatives has been a subject of extensive research. These complexes are often formed with other ligands, such as β-diketonates, to satisfy the coordination requirements of the lanthanide ions.

A notable example involves the synthesis of Europium(III) complexes. One such complex is Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III), with the chemical formula C₅₇H₄₁EuN₂O₆. sigmaaldrich.comnih.gov This compound demonstrates characteristic fluorescence, with an excitation wavelength (λex) of 355 nm and an emission wavelength (λem) of 615 nm in tetrahydrofuran (B95107) (THF). sigmaaldrich.com The luminescent properties of these complexes are of particular interest, with studies showing that the introduction of a co-ligand like 1,10-phenanthroline can enhance the fluorescence intensity of the Europium(III) ion. nih.gov

The synthesis of these complexes can be carried out under varying conditions, including different solvents and temperatures, which can lead to the formation of different crystalline modifications. osti.gov For instance, two crystalline forms of Eu(NO₃)₃(Phen)₂ have been identified, differing in their unit cell parameters and the arrangement of the complexes within the crystal lattice. osti.gov

The coordination environment around the lanthanide ion in these complexes is typically high, with the metal center being coordinated by nitrogen atoms from the phenanthroline ligand and oxygen atoms from the other ligands. rsc.org For example, in the complex [Eu(3,4,5-TEOBA)₃phen]₂, the europium ion is coordinated to seven oxygen atoms and two nitrogen atoms, resulting in a distorted monocapped square antiprism geometry. rsc.org

The interaction of these lanthanide complexes with biological molecules has also been investigated. Studies on the interaction of lanthanide complexes containing phenanthroline derivatives with DNA have shown moderate affinity, with binding likely occurring through electrostatic interactions rather than intercalation. rsc.orgnih.gov

Complexes with Other Relevant Transition Metals

Beyond lanthanides, 1,10-phenanthroline and its derivatives form complexes with a wide array of transition metals. wikipedia.org These complexes have been synthesized and characterized for metals such as iron, nickel, copper, zinc, and ruthenium. wikipedia.orgchim.itnih.gov The resulting complexes often exhibit interesting electrochemical and photophysical properties. chim.it

The synthesis of these complexes can be achieved through various methods. For instance, iron(III) phenanthroline complexes have been synthesized by reacting 1,10-phenanthroline with iron(III) chloride in a hydrochloric acid solution. nih.gov Similarly, nickel(II) complexes with 1,10-phenanthroline have been prepared, and their crystal structures have been determined. nih.govmdpi.com

The coordination geometry of these transition metal complexes is influenced by the metal ion and the stoichiometry of the ligands. For example, in tris(1,10-phenanthroline)nickel(II) complexes, the nickel ion is in an octahedral environment, coordinated to six nitrogen atoms from the three phenanthroline ligands. nih.gov In other cases, the coordination sphere can also include other ligands, such as water or anions. mdpi.com

The electrochemical properties of these complexes are of particular interest. For example, the electrochemical polymerization of transition-metal complexes of 5-amino-1,10-phenanthroline has been investigated, demonstrating the potential for creating polymer films on electrode surfaces. rsc.org

The stability of these complexes is also a key area of study. Competition reactions with known chelators have been used to evaluate the relative stability of different phenanthroline-based iron complexes. nih.gov

Structural Elucidation and Supramolecular Interactions in Metal Complexes

The three-dimensional structures of metal complexes containing this compound and related ligands are crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction is the primary technique used for this purpose, providing detailed information about molecular and crystal structures. Furthermore, the investigation of non-covalent interactions within the crystal lattice reveals the principles of their supramolecular assembly.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

For example, the crystal structure of a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex revealed a distorted octahedral environment for the cobalt ion, formed by the six nitrogen atoms of the three diphenylphenanthroline ligands. uzh.ch Similarly, the structures of several nickel(II) phenanthroline complexes have been elucidated, showing distorted octahedral geometries. mdpi.com

The data obtained from these studies are essential for understanding the relationship between the structure of these complexes and their observed properties, such as their spectroscopic and electrochemical behavior.

Investigation of Intermolecular Interactions in the Solid State

In the solid state, the metal complexes of this compound are held together by a variety of non-covalent interactions, which dictate their crystal packing and supramolecular architecture. These interactions include π-π stacking, C-H...π interactions, and hydrogen bonds.

π-π stacking interactions are a common feature in the crystal structures of aromatic compounds, including the metal complexes of phenanthroline derivatives. These interactions occur between the planar aromatic rings of the ligands, contributing to the stability of the crystal lattice.

In the crystal structure of a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex, intermolecular π-π stacking interactions were observed. uzh.ch Similarly, in a tris(1,10-phenanthroline)nickel(II) complex, π-π stacking was found to play a role in the formation of a three-dimensional framework. nih.gov

These interactions can occur between different parts of the molecules. For instance, in a study of iron(III) complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, π-π stacking was observed between the phenanthroline moieties of adjacent complexes. csic.es The strength of these interactions can be influenced by the presence of substituents on the phenanthroline ring. nih.gov

In addition to π-π stacking, C-H...π interactions are also important in the crystal packing of these complexes. These interactions involve a hydrogen atom from a C-H bond pointing towards the π-electron cloud of an aromatic ring.

The crystal structure of a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex showed the presence of C-H...π interactions. uzh.ch These interactions have also been identified in the crystal structures of other phenanthroline complexes, contributing to the formation of complex supramolecular assemblies. tu-clausthal.de

Other non-covalent interactions, such as hydrogen bonds, can also be present, particularly when the complex contains ligands with hydrogen bond donors or acceptors, or when solvent molecules are incorporated into the crystal lattice. For example, in a palladium(II) phenanthroline complex, a three-dimensional network was formed through hydrogen bonding involving triflate anions and water molecules. nih.gov

Photophysical and Spectroscopic Properties of 3,8 Diphenyl 1,10 Phenanthroline Complexes

Comprehensive Analysis of Absorption and Emission Characteristics

The introduction of phenyl rings at the 3 and 8 positions of the 1,10-phenanthroline (B135089) ligand, creating 3,8-Diphenyl-1,10-phenanthroline, leads to distinct changes in its electronic behavior compared to the unsubstituted phenanthroline. These modifications are crucial in determining the properties of their corresponding metal complexes.

The UV/Vis absorption spectra of 3,8-diaromatic-1,10-phenanthroline derivatives, including this compound (L1), are characterized by intense absorption bands in the ultraviolet region. jcchems.com These absorptions are primarily attributed to π-π* transitions within the aromatic system. For L1, the absorption spectrum in dichloromethane (B109758) shows a main band centered around 270-280 nm and another around 320-360 nm. researchgate.net The presence of the phenyl substituents causes a red-shift in the absorption bands compared to the parent 1,10-phenanthroline. researchgate.net

Table 1: UV/Vis Absorption Data for this compound (L1) and related diaromatic derivatives in CH₂Cl₂ jcchems.com

| Compound | λ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| L1 | 262 | 45,700 |

| 288 | 31,600 | |

| L2 | 295 | 50,100 |

| L3 | 260 | 58,900 |

| 290 | 44,700 | |

| 342 | 14,800 | |

| L4 | 260 | 112,200 |

| 358 | 18,600 | |

| 378 | 28,800 | |

| 400 | 28,200 | |

| L5 | 282 | 61,700 |

| 320 | 70,800 | |

| 335 | 100,000 | |

| 350 | 91,200 |

L1: this compound, L2: 3,8-di(naphthalen-1-yl)-1,10-phenanthroline, L3: 3,8-di(naphthalen-2-yl)-1,10-phenanthroline, L4: 3,8-di(anthracen-9-yl)-1,10-phenanthroline, L5: 3,8-di(pyren-1-yl)-1,10-phenanthroline

Upon excitation, this compound and its derivatives exhibit fluorescence. The emission properties are dependent on the nature of the aromatic substituent and the solvent polarity. jcchems.com For instance, the emission maximum of a copper(I) complex with a phenanthroline ligand was observed at 580 nm in solution. rsc.org The emission spectra of these compounds can be influenced by protonation, which leads to the appearance of a new, unstructured, and longer-lived fluorescence band at a longer wavelength. rsc.org

Table 2: Emission Maxima (λₑₘ) for this compound (L1) and related diaromatic derivatives in CH₂Cl₂ jcchems.com

| Compound | λₑₘ (nm) |

|---|---|

| L1 | 380 |

| L2 | 408 |

| L3 | 405 |

| L4 | 430, 495, 530 |

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For 3,8-diaromatic-1,10-phenanthroline derivatives, the PLQY is influenced by the specific aromatic group attached. jcchems.com The use of reference standards like 9,10-diphenylanthracene (B110198) is common for determining these values accurately in different solvents. acs.org

Table 3: Photoluminescence Quantum Yields (Φ) for this compound (L1) and related diaromatic derivatives in CH₂Cl₂ jcchems.com

| Compound | Φ |

|---|---|

| L1 | 0.73 |

| L2 | 0.04 |

| L3 | 0.35 |

| L4 | 0.65 |

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. For a copper(I) complex bearing a 1,10-phenanthroline ligand, the emission lifetime was measured to be 2 µs in solution. rsc.org In another study, a copper complex with 2,9-diphenyl-1,10-phenanthroline (B1589507) exhibited a long-lived charge-transfer excited state. rsc.org The lifetime of the excited state can be affected by factors such as protonation, which can lead to a longer-lived fluorescence. rsc.org

Table 4: Excited State Lifetimes (τ) for this compound (L1) and related diaromatic derivatives in CH₂Cl₂ jcchems.com

| Compound | τ (ns) |

|---|---|

| L1 | 1.5 |

| L2 | 2.1 |

| L3 | 1.4 |

| L4 | 6.8 |

Understanding Electronic Transitions and Charge Transfer Mechanisms

The photophysical properties of this compound complexes are governed by the nature of their electronic transitions. These can be localized on the ligand or involve charge transfer between the metal and the ligand.

The strong absorption bands observed in the UV region for this compound and its derivatives are assigned to ligand-centered (LC) π-π* transitions. jcchems.com These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic framework of the ligand. In ruthenium(II) complexes with 3,8-disubstituted-1,10-phenanthrolines, the lowest energy absorption band is assigned to a ligand-centered π-π* transition. researchgate.net The energy of these transitions, and thus the position of the absorption bands, is sensitive to the substituents on the phenanthroline core. jcchems.com

Metal-to-Ligand Charge Transfer (MLCT) Transitions

In complexes of this compound, metal-to-ligand charge transfer (MLCT) is a key photophysical process. libretexts.org This transition involves the excitation of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand. libretexts.org The energy and intensity of these MLCT bands are sensitive to the metal ion, the solvent, and the specific substituents on the ligand. libretexts.orgnih.gov

For instance, copper(I) complexes with substituted phenanthroline ligands are known to exhibit MLCT emission. nih.gov At room temperature, many of these complexes display relatively intense MLCT emission bands. nih.gov The nature of the substituent, such as alkyl versus phenyl groups, can impact the emission behavior, particularly at different temperatures. nih.gov The emission intensity of copper complexes with phenyl-substituted ligands has been observed to decrease in frozen regimes, a behavior attributed to structural factors and distortions in the excited state. nih.gov

Theoretical treatments have been developed to understand the shifts in MLCT band frequencies upon substitution of the phenanthroline ligand. rsc.org These models consider the inductive and hyperconjugative effects of substituents on the energy of the π-molecular orbital involved in the charge transfer and the energy of the metal d-orbitals. rsc.org

Ligand-to-Ligand Charge Transfer (LLCT) Phenomena in Multi-Ligand Systems

In heteroleptic complexes containing more than one type of ligand, ligand-to-ligand charge transfer (LLCT) can occur. rsc.org This process involves the transfer of an electron from an excited orbital of one ligand to an orbital of another ligand within the same complex. rsc.org The efficiency and rate of LLCT are dependent on the energy levels of the involved ligands.

For example, in heteroleptic Iridium(III) complexes, LLCT dynamics have been investigated where an electron is transferred from a cyclometalating ligand to an ancillary ligand with more extended π-conjugation. rsc.org The time constants for these LLCT processes can be on the picosecond timescale and may have an energy barrier, as indicated by temperature-dependent emission studies. rsc.org

Elucidating the Influence of Substituents on Energy Levels and Transition Pathways

Substituents on the 1,10-phenanthroline core play a crucial role in tuning the energy levels and photophysical properties of the resulting metal complexes. The introduction of aromatic groups, such as phenyl rings, at the 3 and 8 positions has been a strategy to modify these characteristics.

The presence of phenyl groups at the 3 and 8 positions of the phenanthroline ligand extends the π-conjugated system. jcchems.comresearchgate.net This extended conjugation typically leads to a stabilization of the π* orbitals, resulting in a smaller HOMO-LUMO gap. jcchems.com Consequently, a bathochromic (red) shift is observed in the absorption and emission spectra of the complexes. researchgate.net

Computational studies using Density Functional Theory (DFT) have shown that the aromatic substituent arms are often not coplanar with the central phenanthroline core. jcchems.com Despite this, the electronic interaction between the polyaromatic substituents and the phenanthroline core influences the absorption and emission properties. jcchems.com The HOMO-LUMO gap tends to decrease as the size of the fused aromatic ring system on the arms increases. jcchems.com

The phenyl substituents at the 3 and 8 positions can have specific effects on the emission intensity and quantum efficiency of the complexes. While extending π-conjugation can enhance luminescence, other factors such as steric hindrance and excited-state distortions can also come into play.

In some copper(I) complexes, the presence of phenyl groups directly attached to the chelating unit has been associated with a faint luminescence band at low temperatures, in contrast to the intense emission from complexes with alkyl substituents. nih.gov This difference is attributed to the role of the substituents in preventing significant ground- and excited-state distortions in a rigid matrix. nih.gov Long alkyl chains are suggested to be more effective at preventing these non-radiative decay pathways. nih.gov

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to confirm the structure and elucidate the electronic properties of this compound and its complexes.

The ¹H NMR spectrum of 1,10-phenanthroline itself shows a characteristic pattern of resonances for its four pairs of equivalent protons. researchgate.net Upon substitution, such as with phenyl groups at the 3 and 8 positions, the spectrum becomes more complex, and the chemical shifts of the remaining phenanthroline protons are altered. These changes, along with the appearance of signals for the phenyl protons, confirm the successful synthesis of the desired ligand. rsc.org Two-dimensional NMR techniques, such as HMQC and HMBC, can be used for definitive signal assignments. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound complexes, providing definitive confirmation of their molecular weight and offering insights into their structural integrity through fragmentation analysis. Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are particularly well-suited for analyzing metal complexes. cdnsciencepub.comnih.gov

In a typical analysis, the complex is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum for a metal complex of this compound would be expected to show a prominent peak corresponding to the intact molecular ion, confirming the compound's identity and molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a structural fingerprint. Common fragmentation pathways for such complexes include the loss of ancillary ligands or the fragmentation of the phenanthroline backbone itself. For instance, studies on related phenanthroline complexes often reveal structurally significant fragment ions corresponding to the loss of a ligand or the metal center itself. cdnsciencepub.com While specific fragmentation data for this compound is not extensively published, the analysis of the closely related isomer, 4,7-diphenyl-1,10-phenanthroline (B7770734), provides a representative example of the data obtained. The electron ionization mass spectrum of 4,7-diphenyl-1,10-phenanthroline shows a strong molecular ion peak, confirming its molecular weight. nist.gov

Table 1: Illustrative Mass Spectrometry Data for 4,7-Diphenyl-1,10-phenanthroline This table is representative of the type of data obtained from MS analysis and is based on the known spectrum of an isomer.

| m/z Value | Relative Intensity | Likely Fragment Identity |

| 332 | High | [M]+ (Molecular Ion) |

| 331 | Moderate | [M-H]+ |

| 166 | Moderate | [M]2+ (Doubly charged ion) |

| 254 | Low | [M-C₆H₅]+ (Loss of a phenyl group) |

Data sourced from NIST Chemistry WebBook for 4,7-Diphenyl-1,10-phenanthroline. nist.gov

Raman and Resonance Raman Spectroscopy for Vibrational Fingerprinting

Raman and Resonance Raman spectroscopy are powerful non-destructive techniques used to obtain a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of a compound, which are sensitive to its geometric and electronic structure. For this compound complexes, Raman spectra provide detailed information on the coordination environment of the metal ion and the structural characteristics of the ligand.

A complete assignment of the vibrational spectra for the parent 1,10-phenanthroline ligand has been achieved through a combination of experimental measurements and Density Functional Theory (DFT) calculations. acs.org These assignments serve as a crucial baseline for interpreting the spectra of its derivatives. The introduction of phenyl groups at the 3 and 8 positions is expected to introduce new vibrational modes associated with the phenyl rings and perturb the modes of the phenanthroline core.

Key vibrational bands in the Raman spectrum include:

Ring Stretching and Bending Modes: Vibrations associated with the C=C and C=N bonds within the phenanthroline and phenyl rings.

In-plane and Out-of-plane C-H Bending Modes.

Metal-Ligand Vibrations: In metal complexes, low-frequency modes corresponding to the stretching and bending of the metal-nitrogen bonds appear, providing direct evidence of coordination.

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the complex, can selectively enhance the vibrations of the chromophoric part of the molecule. acs.org This is particularly useful for studying the nature of metal-to-ligand charge-transfer (MLCT) excited states in these complexes. acs.org

Table 2: Representative Raman Bands for the 1,10-Phenanthroline Ligand This table provides a reference for the fundamental vibrational modes of the core structure.

| Wavenumber (cm⁻¹) | Assignment |

| ~1600 | C=C/C=N stretching |

| ~1500 | Ring stretching |

| ~1450 | Ring stretching / C-H in-plane bending |

| ~1220 | C-H in-plane bending |

| ~850 | C-H out-of-plane bending |

| ~740 | Ring breathing |

Data derived from published studies on 1,10-phenanthroline. acs.org

Electrochemical Measurements to Probe Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of this compound and its metal complexes. These measurements determine the potentials at which the compounds undergo oxidation and reduction, providing insight into the energy levels of their frontier molecular orbitals (HOMO and LUMO). jcchems.com The redox behavior is critical for applications in areas such as catalysis, sensing, and organic electronics. wikipedia.orgeurekalert.org

Studies on this compound (referred to as L1 in a key study) have successfully mapped its electronic properties. jcchems.com The cyclic voltammogram of this ligand shows distinct oxidation and reduction waves. Computational DFT modeling suggests that the phenyl substituents are not coplanar with the central phenanthroline core. jcchems.com This twisting influences the electronic communication between the different parts of the molecule.

The electrochemical analysis indicates that the oxidation processes are centered on the phenyl "arms" of the molecule, while the reduction processes are localized on the central phenanthroline fragment. jcchems.com This spatial separation of redox events is a significant feature of its electronic structure. Upon coordination to a metal center, these redox potentials are typically shifted, reflecting the influence of the metal ion on the ligand's electron density.

Table 3: Electrochemical Data for this compound

| Process | Potential (V vs. Fc/Fc⁺) | Interpretation |

| Oxidation 1 | +1.75 | Centered on phenyl substituent |

| Oxidation 2 | +2.00 | Centered on phenyl substituent |

| Reduction 1 | -2.18 | Centered on phenanthroline core |

| Reduction 2 | -2.49 | Centered on phenanthroline core |

| Reduction 3 | -2.80 | Centered on phenanthroline core |

Data sourced from the Journal of the Chilean Chemical Society. jcchems.com

These electrochemical properties are foundational to understanding the electronic behavior of the molecule and how it functions when incorporated into more complex systems.

Computational and Theoretical Studies of 3,8 Diphenyl 1,10 Phenanthroline and Its Complexes

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a cornerstone of computational chemistry for its ability to accurately and efficiently calculate the electronic structure of many-electron systems. ohio-state.edu It is widely employed to determine the ground-state properties of 3,8-diphenyl-1,10-phenanthroline and its derivatives, offering insights that complement experimental findings.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT methods reveal that in this compound, the peripheral phenyl rings are not coplanar with the central 1,10-phenanthroline (B135089) core. jcchems.com This twisting is a result of steric hindrance between the hydrogen atoms on the phenyl groups and the phenanthroline backbone. The dihedral angle, which is the angle between the planes of the phenyl rings and the phenanthroline system, is a key parameter in understanding the molecule's conformation and its influence on electronic properties.

Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, this involves rotating the phenyl groups around the single bonds connecting them to the phenanthroline core. These calculations help to identify the lowest energy conformer, which is the most likely structure to be observed experimentally. The specific dihedral angles determined from these calculations are critical for understanding how the electronic systems of the phenyl and phenanthroline moieties interact.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and its chemical reactivity. rsc.org

DFT calculations for this compound show that the HOMO is primarily localized on the phenyl substituents, while the LUMO is centered on the 1,10-phenanthroline core. jcchems.com This spatial separation of the frontier orbitals is a characteristic feature of this molecule and has significant implications for its photophysical properties. The energy of the HOMO-LUMO gap can be tuned by modifying the aromatic substituents. For instance, increasing the size of the polyaromatic groups attached at the 3 and 8 positions leads to a decrease in the HOMO-LUMO gap. jcchems.com This tunability is a key aspect in the design of materials for specific electronic applications.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Orbital | Energy (eV) |

| HOMO | [Data not available in search results] |

| LUMO | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. acs.orgresearchgate.net By calculating the harmonic frequencies of this compound, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental IR and Raman data, aiding in the assignment of the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. rsc.orgresearchgate.net This comparison serves as a validation of the computational model and provides a deeper understanding of the molecule's vibrational dynamics. For the parent 1,10-phenanthroline molecule, DFT calculations have been shown to provide a satisfactory assignment of the experimental vibrational spectra. acs.orgresearchgate.net

Non-covalent interactions, such as π-stacking, play a crucial role in determining the supramolecular assembly and crystal packing of aromatic molecules. researchgate.netresearchgate.netnih.gov In the context of this compound and its complexes, DFT can be used to investigate the nature and strength of these interactions. semanticscholar.org These calculations can quantify the interaction energies between molecules and analyze the geometric parameters of π-stacked arrangements. Understanding these weak interactions is essential for predicting the solid-state structure of materials based on this compound and for designing systems with specific packing motifs that can influence properties like charge transport.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited State Dynamics

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool for studying the properties of electronically excited states. ohio-state.edursc.orgrsc.org TD-DFT calculations provide valuable insights into the absorption and emission properties of molecules, making it an indispensable method for understanding the photophysics of this compound.

Upon absorption of light, a molecule is promoted from its ground state to an electronically excited state. These excited states can be either singlet states (where all electron spins are paired) or triplet states (where two electron spins are unpaired). TD-DFT calculations can determine the energies and characteristics of these excited states. researchgate.net

For this compound, TD-DFT studies reveal the nature of its low-lying singlet and triplet excited states. jcchems.com The calculations can identify whether these states are localized on the phenanthroline core or the phenyl substituents, or if they possess charge-transfer character, where an electron is promoted from the HOMO (on the phenyl groups) to the LUMO (on the phenanthroline core). The characterization of these excited states is crucial for understanding the molecule's fluorescence and phosphorescence properties. For instance, the transition from a singlet excited state to a triplet state is a key process in the generation of singlet oxygen. jcchems.com The ability to computationally predict the energies and properties of these states is vital for the rational design of photosensitizers and other photofunctional materials. rsc.orgrsc.org

Table 2: Calculated Properties of Low-Lying Excited States of this compound

| Excited State | Energy (eV) | Oscillator Strength (f) | Character |

| S₁ (First Singlet) | [Data not available in search results] | [Data not available in search results] | π-π |

| T₁ (First Triplet) | [Data not available in search results] | [Data not available in search results] | π-π |

Quantitative Assignment of Electronic Absorption Bands to Specific Transitions

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning the electronic absorption bands of this compound and its metal complexes to specific electronic transitions. These calculations provide insights into the nature of the excited states, distinguishing between different types of transitions.

In metal complexes of this compound, the absorption spectra become more complex. In addition to the ligand-centered (LC) π→π* transitions, new bands appear which are attributed to charge-transfer transitions. These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) bands, depending on the specific metal and other ligands present. For instance, in ruthenium(II) complexes, MLCT bands corresponding to dπ(Ru) → π*(ligand) transitions are typically observed in the visible region. journalijar.com TD-DFT calculations allow for the precise assignment of these bands by analyzing the molecular orbitals involved in the transition.

The table below summarizes the typical assignments for the electronic absorption bands of this compound and its complexes, based on computational and experimental data.

| Wavelength Region | Assignment | Description |

| < 300 nm | π→π* (LC) | Electronic transitions localized on the phenanthroline and phenyl moieties. |

| 300-400 nm | π→π* (LC) / LLCT | Ligand-centered transitions, sometimes with contributions from ligand-to-ligand charge transfer. jcchems.com |

| > 400 nm | MLCT | Metal-to-ligand charge transfer, typical for transition metal complexes. journalijar.com |

Computational Elucidation of Charge Transfer Pathways (LCCT, LLCT)

Computational methods are crucial for elucidating the pathways of charge transfer in complexes of this compound. These pathways can include ligand-centered charge transfer (LCCT) and ligand-to-ligand charge transfer (LLCT).

In the case of the free ligand, while the primary transitions are π→π*, some of these can have a degree of charge transfer character, particularly from the phenyl groups to the phenanthroline core. jcchems.com This intramolecular charge transfer can be influenced by the dihedral angle between the phenyl and phenanthroline rings.

In metal complexes, the possibilities for charge transfer are more diverse. For instance, in a complex with an electron-donating and an electron-accepting ligand, LLCT can occur. Computational studies can map the electron density changes upon photoexcitation to visualize the direction of charge transfer.

For complexes of this compound, computational models suggest that the nature of the substituents on the phenyl rings can be used to tune the charge transfer properties. Different emissive ππ* excited states for molecules with different aromatic substituents suggest they have more charge transfer character. jcchems.com This is particularly relevant for applications in areas like photocatalysis and light-emitting devices.

A theoretical treatment of charge-transfer bands in phenanthroline complexes has shown that substituents can cause additive shifts in the band frequency. rsc.org This can be interpreted using molecular orbital theory, considering the inductive and hyperconjugative effects of the substituents on the π-molecular orbitals involved in charge transfer. rsc.org

Integration of Theoretical and Experimental Data for Structure-Property Correlation

The integration of computational and experimental data is essential for establishing robust structure-property relationships for this compound and its complexes. nih.gov Computational modeling, such as DFT, can predict molecular structures, electronic properties, and spectroscopic features. jcchems.com These predictions can then be validated and refined through comparison with experimental data from techniques like X-ray crystallography, cyclic voltammetry, and UV-Vis absorption and emission spectroscopy.

For example, DFT calculations can predict the geometry of the ground and excited states, including bond lengths and dihedral angles. jcchems.com These can be compared with crystal structure data. Similarly, calculated redox potentials can be correlated with experimental values from cyclic voltammetry. jcchems.com

The absorption and emission properties are also a key area where theory and experiment are combined. TD-DFT calculations can predict the energies and characters of electronic transitions, which can then be compared with experimental absorption and emission spectra. researchgate.netjcchems.com Discrepancies between theoretical and experimental results can often be explained by environmental effects, such as solvent polarity, which can be incorporated into more advanced computational models.

The study of protonated forms of phenanthroline derivatives provides another example of this synergy. Experimental observations of changes in absorption and fluorescence spectra upon addition of acid can be explained by computational models that calculate the properties of the protonated species. rsc.org

By combining theoretical and experimental approaches, a deeper understanding of the factors controlling the photophysical and electrochemical properties of this compound and its complexes can be achieved. This knowledge is crucial for the rational design of new materials with tailored properties for specific applications.

Structure Property Relationships in 3,8 Diphenyl 1,10 Phenanthroline Systems: a Detailed Analysis

Impact of Phenyl Substituents on Electronic and Steric Properties

The phenyl groups attached to the 1,10-phenanthroline (B135089) framework are not merely passive additions; they actively participate in shaping the molecule's electronic landscape and three-dimensional structure. This influence stems from a combination of extended π-conjugation and steric effects, which are intricately linked.

Quantification of Extended π-Conjugation Pathways

The presence of phenyl rings at the 3 and 8 positions extends the π-conjugated system of the parent phenanthroline molecule. Computational modeling using Density Functional Theory (DFT) indicates that while the aromatic substituent arms are not perfectly coplanar with the central phenanthroline core, there is still a degree of electronic mixing. jcchems.com This extended conjugation has a direct impact on the molecule's frontier molecular orbitals. As the size of the aromatic substituent increases (e.g., from phenyl to naphthyl or anthracenyl), the HOMO-LUMO gap tends to decrease. jcchems.com

Cyclic voltammetry studies provide experimental evidence for this electronic interaction. These studies on 3,8-diaromatic-1,10-phenanthroline derivatives reveal multiple oxidation and reduction waves. The oxidation processes are generally attributed to the aromatic "arms," while the reduction events are centered on the phenanthroline core, suggesting a degree of electronic communication between these two components. jcchems.com The absorption and emission properties are also directly dependent on the electronic interplay between the polyaromatic substituents and the phenanthroline core. jcchems.com

| Compound | HOMO-LUMO Gap (Calculated) | Oxidation Potentials (V) | Reduction Potentials (V) |

| 3,8-diphenyl-1,10-phenanthroline | Data not available | One to two waves | One to three waves |

| 3,8-di(naphthalen-1-yl)-1,10-phenanthroline | Decreases with increasing arm size | Multiple waves | Multiple waves |

| 3,8-di(anthracen-9-yl)-1,10-phenanthroline | Decreases with increasing arm size | Multiple waves | Multiple waves |

This table summarizes the general trends observed in the electronic properties of 3,8-diaromatic-1,10-phenanthroline systems.

Effects of Steric Hindrance on Molecular Conformation and Dynamics

The non-coplanar arrangement of the phenyl substituents with the phenanthroline core is a direct consequence of steric hindrance. jcchems.com This steric clash forces a twisted conformation, which has significant implications for the molecule's dynamic behavior and its interactions with other molecules or metal centers. For instance, in phenanthroline diamides, the presence of bulky alkyl groups in the ortho-positions of an aryl substituent can completely inhibit rotation around the N-Ar bond, leading to complex conformational behavior. rsc.org This steric hindrance can be advantageous in certain applications, such as in the design of ligands for selective metal ion extraction, where the steric bulk can enhance extraction efficiency by orders of magnitude. rsc.org The introduction of steric bulk around a radical center can also lead to more conformational flexibility. nih.gov

Interplay Between Coordination Geometry and Photophysical Behavior

When this compound acts as a ligand in metal complexes, its inherent structural and electronic properties, along with the coordination geometry imposed by the metal ion, dictate the resulting photophysical characteristics.

Role of Excited State Flattening Distortions in Emission Properties

In copper(I) complexes, for example, the coordination geometry plays a crucial role in the emissive properties. Three-coordinate copper(I) complexes with 1,10-phenanthroline and a phosphine (B1218219) ligand adopt a trigonal planar geometry. rsc.org Upon photoexcitation, these complexes can undergo distortions in the excited state. While the provided information does not explicitly detail "excited state flattening distortions" for this compound complexes specifically, it is a known phenomenon in related copper(I) complexes with bulky ligands. For instance, bis(2,9-diphenyl-1,10-phenanthroline)copper(I) exhibits a long-lived charge-transfer excited state, and its emission persists even in polar media, a behavior often attributed to the steric bulk of the phenyl groups preventing solvent-induced quenching and influencing the excited state geometry. rsc.org

Significance of Intramolecular π-Interactions in Enhancing Photoluminescence Quantum Yield (PLQY)

Intramolecular π-stacking interactions can significantly influence the photophysical properties of metal complexes. In certain cationic iridium(III) complexes featuring phenyl-functionalized cyclometalated ligands, intramolecular π-π stacking interactions have been observed. While not directly about this compound, this principle highlights a potential mechanism for enhancing photoluminescence quantum yield (PLQY) in its derivatives. These through-space interactions can provide an additional pathway for radiative decay, thus increasing the efficiency of light emission.

Systematic Tuning of Desired Properties via Peripheral Functionalization Strategies

The this compound scaffold serves as a versatile platform for systematic property tuning through peripheral functionalization. By introducing various substituents onto the phenyl rings or the phenanthroline core, researchers can fine-tune the electronic, steric, and photophysical characteristics of the molecule.

This strategy allows for the rational design of ligands with tailored properties for specific applications. For example, attaching different aromatic groups to the 3 and 8 positions of the phenanthroline core allows for a systematic variation of the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. jcchems.com Functionalization can also be used to introduce specific functionalities, such as reactive groups for further chemical modification or to enhance solubility in different solvents. The synthesis of various 3,8-diaromatic-1,10-phenanthroline molecules has been achieved through reactions like the Suzuki coupling, demonstrating a practical route for this functionalization. jcchems.com This approach has been used to create a range of molecules with varying electronic and photophysical properties. jcchems.com

| Functionalization Strategy | Impact on Properties |

| Varying the aromatic substituent at the 3 and 8 positions | Modulates the HOMO-LUMO gap, absorption, and emission properties. jcchems.com |

| Introducing electron-donating or -withdrawing groups on the phenyl rings | Alters the electronic properties and can influence charge-transfer characteristics in metal complexes. |

| Attaching bulky groups to the phenyl rings | Increases steric hindrance, affecting molecular conformation and potentially enhancing PLQY in complexes. rsc.org |

This table illustrates how different functionalization strategies can be employed to systematically tune the properties of this compound systems.

Q & A

Q. What are the primary synthetic routes for preparing 3,8-diphenyl-1,10-phenanthroline?

Methodological Answer: this compound can be synthesized via oxidative C–H/C–H cross-coupling of phenanthroline derivatives. A Pd-catalyzed protocol is commonly employed, starting from 2,9-dichloro-4,7-diphenyl-1,10-phenanthroline, followed by coupling with phenylboronic acid under optimized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 80°C) . Alternatively, transition-metal-free direct arylation strategies have been reported, leveraging the electron-deficient nature of the phenanthroline backbone to facilitate aryl group introduction at the 3,8-positions .

Key Characterization Techniques:

- ¹H/¹³C NMR to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve steric effects from phenyl substituents .

Q. How is this compound utilized in spectrophotometric metal detection?

Methodological Answer: This ligand is used in iron estimation via the formation of a red-colored Fe(II)-phenanthroline complex. Experimental variables (ligand concentration, pH, heating time) are optimized using factorial design (e.g., four-factor, eight-run fractional factorial models) to maximize absorbance. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Ligand concentration | 0.1–0.3% w/v | 0.2% w/v |

| FeCl₃ concentration | 0.3–0.5% w/v | 0.4% w/v |

| Heating time | 15–25 min | 20 min |

| Temperature | 35–40°C | 37.5°C |

Calibration curves are linear (R² > 0.99) in the 0.5–5.0 µg/mL Fe²⁺ range, with a detection limit of 0.12 µg/mL .

Advanced Research Questions

Q. How does this compound enhance catalytic activity in Pd-mediated cross-coupling reactions?

Methodological Answer: The electron-withdrawing phenyl groups at the 3,8-positions stabilize Pd(0) intermediates during catalytic cycles, improving turnover frequency. In Heck reactions, Pd complexes with this compound achieve >95% yield for styrene derivatives under mild conditions (e.g., 80°C, 12 h, DMF). Key parameters:

- Ligand-to-Pd ratio: 2:1 (prevents Pd aggregation).

- Base: K₂CO₃ (avoids side reactions with sensitive substrates).

Mechanistic Insight:

The ligand’s rigid geometry restricts Pd coordination to a square-planar geometry , enhancing oxidative addition efficiency .

Q. What electrochemical properties make this compound suitable for redox-active applications?

Methodological Answer: Cyclic voltammetry (CV) reveals two quasi-reversible redox peaks (E₁/2 = −1.2 V and +0.8 V vs. Ag/AgCl) attributed to ligand-centered electron transfer. The phenyl groups lower the LUMO energy, facilitating electron uptake in CO₂ reduction electrocatalysis . Experimental protocols:

- Electrolyte : 0.1 M TBAPF₆ in acetonitrile.

- Working electrode : Glassy carbon (1 mm diameter).

- Scan rate : 100 mV/s (to minimize capacitive currents).

Applications include oxygen sensing via luminescence quenching of Ru(II) complexes (e.g., [Ru(dpp)₃]²⁺, where dpp = 4,7-diphenyl-1,10-phenanthroline) .

Q. How can substitution reactions modify the photophysical properties of this compound derivatives?

Methodological Answer: Amino or carbazole substitutions at the 4,7-positions alter emission wavelengths and quantum yields. For example:

- 4,7-Di(pyrrolidin-1-yl)-3,8-diphenyl-1,10-phenanthroline exhibits a 50 nm red shift in fluorescence compared to the parent ligand.

- 4,7-Di(9H-carbazol-9-yl) derivatives show enhanced intersystem crossing (ISC) efficiency for triplet-state applications.

Synthetic Protocol:

React 4,7-dichloro-1,10-phenanthroline with excess amine (e.g., pyrrolidine) in DMF at 100°C for 24 h.

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Yields range from 51% (sterically hindered amines) to 96% (electron-rich aryl amines) .

Q. What computational tools are validated for modeling this compound complexes?

Methodological Answer: The LUMPAC software integrates DFT calculations and ligand-field theory to predict:

- Ground-state geometry : Distortions from ideal D₂d symmetry in Cu(I) complexes.

- Excited-state energies : Charge-transfer transitions in Ru(II) luminophores.

- Luminescence lifetimes : Correlation with solvent polarity (e.g., τ = 1.2 µs in CH₃CN vs. 0.8 µs in H₂O).

Validation against experimental X-ray and emission data shows <5% deviation in bond lengths and emission maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.